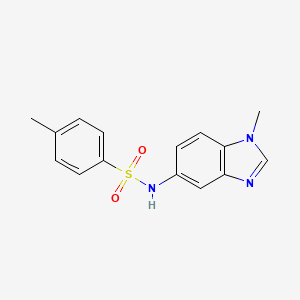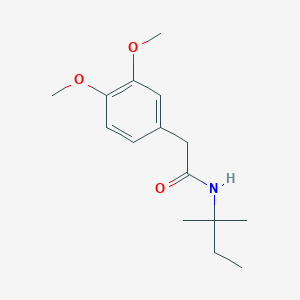
2-(1H-benzimidazol-1-yl)-N'-(2-pyridinylmethylene)acetohydrazide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(1H-benzimidazol-1-yl)-N'-(2-pyridinylmethylene)acetohydrazide, also known as BPAH, is a chemical compound that has been the subject of scientific research for its potential applications in various fields.
Wirkmechanismus
The mechanism of action of 2-(1H-benzimidazol-1-yl)-N'-(2-pyridinylmethylene)acetohydrazide is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways. In cancer cells, 2-(1H-benzimidazol-1-yl)-N'-(2-pyridinylmethylene)acetohydrazide has been shown to induce apoptosis by activating the caspase cascade and inhibiting the Akt/mTOR pathway. In addition, 2-(1H-benzimidazol-1-yl)-N'-(2-pyridinylmethylene)acetohydrazide has been shown to inhibit angiogenesis by suppressing the expression of vascular endothelial growth factor (VEGF) and its receptor (VEGFR).
Biochemical and Physiological Effects:
2-(1H-benzimidazol-1-yl)-N'-(2-pyridinylmethylene)acetohydrazide has been shown to have various biochemical and physiological effects, including the inhibition of cancer cell proliferation, induction of apoptosis, and inhibition of angiogenesis. In addition, 2-(1H-benzimidazol-1-yl)-N'-(2-pyridinylmethylene)acetohydrazide has demonstrated antimicrobial activity against various bacteria and fungi. However, the exact mechanisms by which 2-(1H-benzimidazol-1-yl)-N'-(2-pyridinylmethylene)acetohydrazide exerts these effects are still being studied.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 2-(1H-benzimidazol-1-yl)-N'-(2-pyridinylmethylene)acetohydrazide in lab experiments is its ability to inhibit cancer cell proliferation and induce apoptosis, making it a potential candidate for cancer therapy. In addition, 2-(1H-benzimidazol-1-yl)-N'-(2-pyridinylmethylene)acetohydrazide has demonstrated antimicrobial activity against various bacteria and fungi, making it a potential candidate for the development of new antibiotics. However, one limitation of using 2-(1H-benzimidazol-1-yl)-N'-(2-pyridinylmethylene)acetohydrazide in lab experiments is its relatively low solubility in water, which can make it difficult to work with in certain assays.
Zukünftige Richtungen
There are several future directions for the study of 2-(1H-benzimidazol-1-yl)-N'-(2-pyridinylmethylene)acetohydrazide. One direction is to further investigate its potential applications in cancer therapy, including its ability to inhibit angiogenesis and induce apoptosis. Another direction is to study its potential as a fluorescent probe for other metal ions, such as iron and nickel. In addition, further studies are needed to fully understand the mechanisms by which 2-(1H-benzimidazol-1-yl)-N'-(2-pyridinylmethylene)acetohydrazide exerts its antimicrobial activity and to develop more effective derivatives of the compound.
Synthesemethoden
The synthesis of 2-(1H-benzimidazol-1-yl)-N'-(2-pyridinylmethylene)acetohydrazide involves the reaction of benzimidazole-1-carboxylic acid hydrazide with 2-pyridinecarboxaldehyde in the presence of acetic acid. The resulting product is then purified using recrystallization or column chromatography. The purity and identity of the compound can be confirmed using various spectroscopic techniques, such as NMR and mass spectrometry.
Wissenschaftliche Forschungsanwendungen
2-(1H-benzimidazol-1-yl)-N'-(2-pyridinylmethylene)acetohydrazide has been studied for its potential applications in various fields, including cancer research, antimicrobial activity, and as a fluorescent probe for metal ions. In cancer research, 2-(1H-benzimidazol-1-yl)-N'-(2-pyridinylmethylene)acetohydrazide has been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting angiogenesis. In antimicrobial activity studies, 2-(1H-benzimidazol-1-yl)-N'-(2-pyridinylmethylene)acetohydrazide has demonstrated activity against various bacteria and fungi, including methicillin-resistant Staphylococcus aureus (MRSA) and Candida albicans. In addition, 2-(1H-benzimidazol-1-yl)-N'-(2-pyridinylmethylene)acetohydrazide has been used as a fluorescent probe for metal ions, such as copper and zinc, due to its ability to bind to these ions and emit fluorescence.
Eigenschaften
IUPAC Name |
2-(benzimidazol-1-yl)-N-[(E)-pyridin-2-ylmethylideneamino]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13N5O/c21-15(19-18-9-12-5-3-4-8-16-12)10-20-11-17-13-6-1-2-7-14(13)20/h1-9,11H,10H2,(H,19,21)/b18-9+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MICCKDHYGHOYBY-GIJQJNRQSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N=CN2CC(=O)NN=CC3=CC=CC=N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C2C(=C1)N=CN2CC(=O)N/N=C/C3=CC=CC=N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13N5O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(4-{[(5-chloro-2-methylphenyl)amino]sulfonyl}phenyl)acetamide](/img/structure/B5790024.png)

![1-(4-methylphenyl)-2-(4H-[1,2,4]triazolo[1,5-a]benzimidazol-4-yl)ethanone](/img/structure/B5790041.png)
![5,7-dimethyl-2-(4-nitrophenyl)-1,3-diazatricyclo[3.3.1.1~3,7~]decane](/img/structure/B5790047.png)

![N-(4-chlorophenyl)-N-[(4-chlorophenyl)sulfonyl]acetamide](/img/structure/B5790062.png)
![1-[(10-chloro-9-anthryl)methyl]-4-methylpiperazine](/img/structure/B5790068.png)
![2-[4-(3-isobutoxybenzoyl)-1-piperazinyl]pyrimidine](/img/structure/B5790078.png)
![methyl {[4,6-bis(dimethylamino)-1,3,5-triazin-2-yl]thio}acetate](/img/structure/B5790091.png)
![4-[(4-methylphenyl)carbonothioyl]morpholine](/img/structure/B5790094.png)
![N-[2-(acetylamino)phenyl]-3-chloro-4-methylbenzamide](/img/structure/B5790114.png)

![4-fluoro-N-{[(3-nitrophenyl)amino]carbonothioyl}benzamide](/img/structure/B5790117.png)
![N-({[3-chloro-4-(4-morpholinyl)phenyl]amino}carbonothioyl)propanamide](/img/structure/B5790131.png)